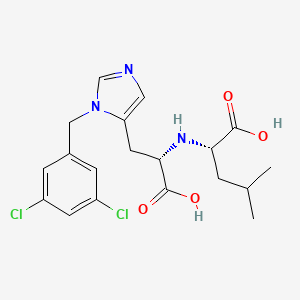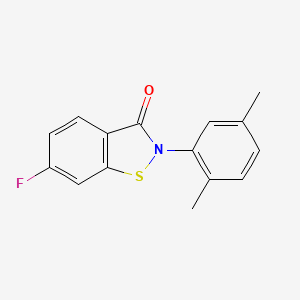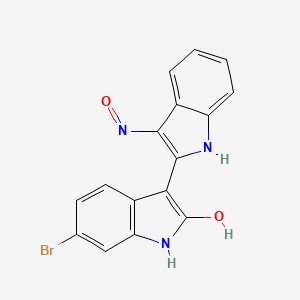
Morinhydrat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Morin hydrate has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Morin hydrate, a flavonoid compound, has been found to interact with various cellular targets. Its primary targets include key proteins in signaling pathways such as Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-қB), Mitogen-activated protein kinase (MAPK), Janus kinases/ Signal transducer and activator of transcription proteins (JAKs/STATs), Kelch-like ECH-associated protein1/Nuclear erythroid-2-related factor (Keap1/Nrf2), and Wnt/β-catenin . These targets play crucial roles in cellular processes like apoptosis, autophagy, inflammation, and more .
Mode of Action
Morin hydrate exerts its effects by modulating these signaling pathways. For instance, it has been shown to inhibit the NF-қB pathway, which plays a key role in inflammation and immune responses . It also affects the MAPK pathway, which is involved in cellular processes such as growth, differentiation, and stress responses . Furthermore, it influences the Keap1/Nrf2 pathway, which regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .
Biochemical Pathways
The biochemical pathways affected by morin hydrate are numerous and interconnected. It has been shown to play a crucial role in apoptosis, autophagy, inflammation, and other signaling pathways . For example, it can induce apoptosis (programmed cell death) via the intrinsic apoptosis pathway, which involves lowering of the mitochondria membrane potential and altering of pro- and anti-apoptotic proteins . It also modulates autophagy, a process that maintains cellular homeostasis by removing unnecessary or dysfunctional components .
Result of Action
The molecular and cellular effects of morin hydrate’s action are diverse, given its interaction with multiple targets and pathways. It has been found to exhibit a wide range of therapeutic effects against metabolic diseases, cardiovascular diseases, neurological diseases, liver injury, neuro-inflammatory disorders, nephrotoxicity, diabetes, gastritis, myocardial infarction, and cancer . These effects are largely due to its ability to modulate various cellular signaling pathways and exert antioxidant, anti-inflammatory, and other beneficial effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of morin hydrate. For instance, the compound’s solubility and stability can vary significantly in different biological media and storage conditions . Moreover, the presence of other substances, such as pollutants like Di- (2-ethylhexyl) phthalate acid (DEHP), can affect the compound’s action. For example, morin hydrate has been shown to ameliorate DEHP-induced liver toxicity .
Biochemische Analyse
Biochemical Properties
Morin hydrate plays a significant role in various biochemical reactions due to its unique chemical structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, morin hydrate has been shown to inhibit lipid peroxidation and modulate the activity of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These interactions are crucial in reducing oxidative stress and inflammation . Additionally, morin hydrate can bind to proteins like albumin, which affects its transport and bioavailability .
Cellular Effects
Morin hydrate exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, morin hydrate can modulate the NF-κB and MAPK signaling pathways, which are involved in inflammation and cell migration . It also affects the expression of genes related to oxidative stress and apoptosis, thereby protecting cells from damage . In cancer cells, morin hydrate has been shown to inhibit cell proliferation and induce apoptosis .
Molecular Mechanism
The molecular mechanism of morin hydrate involves several pathways. It exerts its effects by binding to biomolecules, inhibiting or activating enzymes, and altering gene expression. Morin hydrate inhibits the activity of iNOS and COX-2, reducing the production of pro-inflammatory mediators . It also modulates the phosphorylation of key signaling molecules such as ERK, JNK, and p65, which are involved in the inflammatory response . Additionally, morin hydrate can disrupt the formation of amyloid fibers, which is relevant in neurodegenerative diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of morin hydrate can change over time. Studies have shown that morin hydrate remains stable under certain conditions but may degrade over time, affecting its efficacy . Long-term studies have demonstrated that morin hydrate can provide sustained protection against oxidative stress and inflammation . Its stability and long-term effects can vary depending on the experimental conditions and the presence of other compounds .
Dosage Effects in Animal Models
The effects of morin hydrate vary with different dosages in animal models. At lower doses, morin hydrate has been shown to provide significant protective effects against oxidative stress and inflammation . At higher doses, it may exhibit toxic or adverse effects . For instance, in a study on heat-induced testicular impairment in mice, morin hydrate at 10 mg/kg improved testicular function, while higher doses showed differential effects .
Metabolic Pathways
Morin hydrate is involved in several metabolic pathways. It interacts with enzymes such as glutathione peroxidase and catalase, which are crucial for maintaining cellular redox balance . Morin hydrate also affects the levels of metabolites like malondialdehyde and nitrite, which are indicators of oxidative stress . These interactions highlight the role of morin hydrate in modulating metabolic flux and protecting cells from oxidative damage .
Transport and Distribution
The transport and distribution of morin hydrate within cells and tissues involve specific transporters and binding proteins. Morin hydrate can bind to albumin, which facilitates its transport in the bloodstream . It is also encapsulated in nanoparticles to enhance its bioavailability and targeted delivery to specific tissues . These strategies improve the distribution of morin hydrate and its therapeutic efficacy .
Subcellular Localization
Morin hydrate’s subcellular localization affects its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, morin hydrate encapsulated in mesoporous silica nanoparticles has been shown to localize within melanoma cells, enhancing its antitumor effects . This targeted delivery ensures that morin hydrate exerts its effects at the desired subcellular locations .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Morinhydrat kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Extraktion aus pflanzlichen Quellen wie Psidium guajava (Guaven)-Blättern unter Verwendung hydroalkoholischer Lösungen . Das extrahierte Morin wird dann mit Techniken wie Mitteldruck-Flüssigchromatographie (MPLC) und Hochleistungsflüssigchromatographie (HPLC) gereinigt .
Industrielle Produktionsverfahren
In industriellen Umgebungen wird this compound häufig durch Extraktion von Pflanzenmaterialien und anschliessende Reinigungsprozesse hergestellt. Die Verwendung von mesoporösen Siliciumdioxid-Nanopartikeln (MSNs) wurde untersucht, um die Bioverfügbarkeit von this compound zu verbessern . Dabei wird this compound unter Verwendung der Verdampfungsmethode in MSNs eingeschlossen, was seine Löslichkeit und Stabilität verbessert .
Analyse Chemischer Reaktionen
Reaktionstypen
Morinhydrat durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen werden durch das Vorhandensein mehrerer Hydroxylgruppen in seiner Struktur beeinflusst .
Häufige Reagenzien und Bedingungen
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten oft nukleophile Reagenzien, die die Hydroxylgruppen angreifen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann Oxidation zur Bildung von Chinonen führen, während Reduktion zu reduzierten Flavonoidderivaten führen kann .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Wirkmechanismus
This compound entfaltet seine Wirkungen über verschiedene molekulare Mechanismen:
Antioxidative Aktivität: Es fängt freie Radikale ab und reduziert oxidativen Stress durch Modulation der Aktivität antioxidativer Enzyme.
Entzündungshemmende Aktivität: This compound hemmt die Produktion von proinflammatorischen Zytokinen und reguliert die Expression von Entzündungsmediatoren herunter.
Krebshemmende Aktivität: Es induziert Apoptose in Krebszellen durch Modulation von Signalwegen wie NF-κB, MAPK und Wnt/β-Catenin
Vergleich Mit ähnlichen Verbindungen
Morinhydrat ähnelt anderen Flavonoiden wie Quercetin, Kaempferol und Myricetin. Es ist jedoch aufgrund seines spezifischen Hydroxylierungsmusters einzigartig, das zu seinen unterschiedlichen bioaktiven Eigenschaften beiträgt .
Eigenschaften
IUPAC Name |
2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7.H2O/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15;/h1-5,16-19,21H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUBTSPIIFYCIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654055-01-3 | |
| Record name | 2',3,4',5,7-Pentahydroxyflavone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(2R)-1-(dimethylamino)propan-2-yl]-4-methoxybenzo[a]phenazine-11-carboxamide](/img/structure/B1676668.png)

![3-[(4-Methylphenyl)methylsulfanyl]-1-phenyl-1,2,4-triazole](/img/structure/B1676672.png)



![2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1,3-benzoxazin-4-one](/img/structure/B1676678.png)




